molecular formula C20H17NO2 B5597728 N-(4-methoxyphenyl)-3-(1-naphthyl)acrylamide

N-(4-methoxyphenyl)-3-(1-naphthyl)acrylamide

Cat. No. B5597728
M. Wt: 303.4 g/mol
InChI Key: CTYWIMOQHUVLGF-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the acylation reaction, where acryloyl chloride reacts with an aromatic amine to yield acrylamide derivatives. For instance, N-(2-bromo-4-methoxyphenyl)acrylamide was synthesized with a high yield of 95.7% using acryloyl chloride and 2-bromo-4-methoxyaniline, showcasing the efficiency of acylation in producing acrylamide derivatives (Yuan Jia-cheng, 2012).

Molecular Structure Analysis

Molecular structure analysis often employs X-ray diffraction and spectroscopy. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was characterized using single crystal X-ray diffraction, showcasing a triclinic space group with the cyclohexane ring adopting a chair conformation. This highlights the importance of structural analysis in understanding the conformation and crystalline structure of acrylamide derivatives (Cemal Koray Özer et al., 2009).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions. For instance, the reaction of ethyl 3-aryl-2-nitroacrylate with toluene and titanium tetrachloride yields benzoxazine derivatives, indicating the reactivity of acrylamide compounds with other chemical species under certain conditions (S. Hirotani & S. Zen, 1994).

Physical Properties Analysis

Physical properties such as solubility are crucial for the application of acrylamide derivatives. A study on the solubilities of N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide in methanol–ethanol solution highlights the importance of understanding the solubility of such compounds for industrial applications (Xinding Yao et al., 2010).

Chemical Properties Analysis

Chemical properties like reactivity and stability are defined by the molecular structure and functional groups of acrylamide derivatives. The synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which exhibited significant antibacterial and antifungal activities, demonstrate the chemical functionality and potential applications of these compounds (M. Helal et al., 2013).

Scientific Research Applications

Corrosion Inhibition

Acrylamide derivatives, such as those related to N-(4-methoxyphenyl)-3-(1-naphthyl)acrylamide, have been studied for their corrosion inhibition properties. Research on similar acrylamide compounds demonstrates their effectiveness in protecting metals like copper from corrosion in acidic environments. These compounds act as mixed-type inhibitors, reducing the double-layer capacitance and showing high efficiencies in preventing metal degradation. Theoretical and experimental analyses, including density functional theory (DFT) and Monte Carlo simulations, support these findings (Ahmed Abu-Rayyan et al., 2022).

Enzyme Isoenzyme Detection

In the field of biochemistry, acrylamide derivatives have been utilized in developing methods for detecting enzyme isoenzymes. A study employed a two-dimensional polyacrylamide electrophoresis system using 4-methoxy-2-naphthylamine derivatives as substrates to differentiate isoenzymes based on molecular weight and shape. This approach offers a novel way to analyze the complex enzyme structures and their variants (P. Sinha & R. Gossrau, 2004).

Drug Delivery Systems

Thermoresponsive polymers based on acrylamide derivatives are being explored for their potential in drug delivery applications. Controlled polymerization techniques allow for the creation of polymers with specific properties that can respond to temperature changes, making them suitable for delivering therapeutic agents in a controlled manner. Research in this area focuses on optimizing polymerization conditions and understanding the polymers' behavior in biological environments (Anthony J Convertine et al., 2004).

Fluorescent Nanosensors

The development of fluorescent acrylamide nanoparticles (FANs) represents another innovative application. These nanoparticles are designed to recognize specific molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), in aqueous solutions. The recognition process is based on ionic interactions, which are monitored through fluorescence changes. Such nanosensors have potential applications in medical diagnostics and environmental monitoring (A. Lapresta-Fernández et al., 2009).

Electrocatalytic Reactions

Research on N-(4-methoxyphenyl)-3-(1-naphthyl)acrylamide-related compounds also extends to electrocatalysis. A study demonstrated the oxidative coupling reactions of naphthols on modified electrodes, highlighting the potential of these compounds in synthetic chemistry and electrochemical applications. The process involves electrocatalytic oxidation, offering a pathway to synthesize complex organic compounds efficiently (Yoshitomo Kashiwagi et al., 1993).

properties

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-18-12-10-17(11-13-18)21-20(22)14-9-16-7-4-6-15-5-2-3-8-19(15)16/h2-14H,1H3,(H,21,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYWIMOQHUVLGF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.